O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate
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Overview
Description
O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphonothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 4-methoxyphenol and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhP(S)Cl2+4-methoxyphenol+EtOH→O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonates
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonothioates
Scientific Research Applications
O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-parasitic agent.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against a wide range of pests.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By binding to the
Properties
CAS No. |
57856-17-4 |
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Molecular Formula |
C15H17O3PS |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
ethoxy-(4-methoxyphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O3PS/c1-3-17-19(20,15-7-5-4-6-8-15)18-14-11-9-13(16-2)10-12-14/h4-12H,3H2,1-2H3 |
InChI Key |
FIGFNVMXLXJMJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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